Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride
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Overview
Description
Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with pyridine-2-carbaldehyde, followed by the reduction of the resulting imine to form the desired amine. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different amine derivatives under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where the cyclopropyl or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones from oxidation reactions and various amine derivatives from reduction and substitution reactions .
Scientific Research Applications
Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of cyclopropyl(pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various research applications .
Comparison with Similar Compounds
Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds such as pyridin-2-yl-methanamine and cyclopropylamine. While these compounds share some structural similarities, this compound is unique due to its specific combination of the cyclopropyl and pyridinyl groups, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- Pyridin-2-yl-methanamine
- Cyclopropylamine
- Pyridin-2-yl-methanone derivatives
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWJAJJLGEAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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